Cas no 280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride)

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-3,4,5,6-tetrol,hexahydro-, (3S,4S,5S,6S)-
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL SALT
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HYDROCHLORIDE
- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl
- (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
- SCHEMBL5685818
- 280745-41-7
- (3S,4S,5S,6S)-AZEPANE-3,4,5,6-TETROL HYDROCHLORIDE
- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride
-
- インチ: InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2
- InChIKey: MRFFNLOQLBWKPJ-UHFFFAOYSA-N
- ほほえんだ: OC1CNCC(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 199.061
- どういたいしつりょう: 199.061
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93A^2
じっけんとくせい
- 密度みつど: 1.508±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 92.95000
- LogP: -1.83600
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S213085-1mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 1mg |
$ 190.00 | 2022-06-03 | ||
TRC | S213085-5mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 5mg |
$ 620.00 | 2022-06-03 | ||
Chemenu | CM579821-1g |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |
280745-41-7 | 95%+ | 1g |
$8820 | 2024-07-28 | |
Chemenu | CM579821-100mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |
280745-41-7 | 95%+ | 100mg |
$4900 | 2024-07-28 | |
TRC | S213085-2.5mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 2.5mg |
$ 285.00 | 2022-06-03 |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochlorideに関する追加情報
Comprehensive Overview of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane Hydrochloride (CAS No. 280745-41-7)
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride (CAS No. 280745-41-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique tetrahydroxyazepane backbone, is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The presence of four hydroxyl groups in a specific stereochemical configuration (3S,4S,5S,6S) makes this compound a valuable intermediate in the synthesis of complex molecules, particularly those targeting glycosidase enzymes and carbohydrate-processing pathways.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is crucial for its application in biological assays and pharmaceutical formulations. Researchers have explored its potential as a scaffold for designing glycosidase inhibitors, a class of compounds with therapeutic relevance in metabolic disorders such as diabetes and lysosomal storage diseases. The stereochemistry of the hydroxyl groups is critical for its binding affinity to enzyme active sites, making it a subject of intense study in structure-activity relationship (SAR) analyses.
In recent years, the demand for chiral building blocks like (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride has surged due to their utility in asymmetric synthesis. The compound's ability to serve as a precursor for pharmaceutical intermediates aligns with the growing trend toward personalized medicine and targeted drug delivery systems. Its applications extend to the development of glycomimetics, which mimic the structure of carbohydrates and are used to modulate biological processes such as cell signaling and immune responses.
From a synthetic perspective, the preparation of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride involves multi-step organic transformations, often starting from readily available sugars or cyclic amines. The stereoselective introduction of hydroxyl groups is a key challenge, requiring advanced techniques such as catalytic asymmetric synthesis or enzymatic resolution. These methods are frequently discussed in academic literature and patent filings, reflecting the compound's importance in green chemistry and sustainable manufacturing practices.
The compound's physicochemical properties, including its melting point, optical rotation, and stability under various conditions, are well-documented in technical databases. These properties are essential for researchers who need to handle the compound in laboratory settings or scale up its production for industrial applications. Additionally, its compatibility with common chromatographic techniques (e.g., HPLC, TLC) facilitates its purification and analysis, ensuring high purity for research and development purposes.
As the scientific community continues to explore novel therapeutic targets, (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride remains a compound of interest due to its structural versatility and potential applications in drug discovery. Its relevance is further highlighted by its inclusion in combinatorial chemistry libraries and high-throughput screening campaigns aimed at identifying new bioactive molecules. The compound's profile is often compared to other polyhydroxylated azepanes, which are known for their diverse biological activities.
In conclusion, (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride (CAS No. 280745-41-7) represents a fascinating intersection of organic chemistry and biomedical research. Its unique structure, combined with its potential applications in glycoscience and medicinal chemistry, ensures its continued relevance in both academic and industrial settings. Future studies may uncover additional roles for this compound, particularly in the context of emerging therapeutic strategies and biotechnological innovations.
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